Cas no 59275-69-3 ((E)-1-Hydrazono-1,2-dihydrophthalazine)
(E)-1-Hydrazono-1,2-dihydrophthalazine Chemical and Physical Properties
Names and Identifiers
-
- (E)-1-Hydrazono-1,2-dihydrophthalazine
- (1E)-1-Hydrazono-1,2-dihydrophthalazine
- 1(2H)-Phthalazinone, hydrazone
- 1-(Phthalazin-1-yl)hydrazine
- 1-HYDRAZINYLPHTHALAZINE
- 1-hydrazino-phthalazine
- apresolin
- apresoline
- apressin
- aprezolin
- ba5968
- c-5068
- c5968
- ciba5968
- hidralazin
- hipoftalin
- hydralazine
- A914301
- Hidral
- Hidralazina [INN-Spanish]
- NCGC00015501-07
- NSC_3637
- CCRIS 5385
- Hydralazine (INN)
- AKOS016843064
- Hidral (TN)
- KBio3_001350
- D08044
- SPBio_000977
- Praparat 5968
- Hidralazina (INN-Spanish)
- EN300-34025
- HY-B0464A
- Idralazina [DCIT]
- NS00007527
- SCHEMBL7810
- Hydrazone 1(2H)-phthalazinone
- Idralazina [Italian]
- phthalazone hydrazone
- HYDRALAZINE [INN]
- 6-Hydralazine
- NSC126699
- SPBio_001958
- Lopac0_000593
- 1-Phthalazinylhydrazine
- 5-25-17-00412 (Beilstein Handbook Reference)
- CAS_86-54-4
- Prestwick0_000169
- DTXSID4023129
- IDI1_000117
- C07040
- CCG-204682
- 1-hydrazinylidene-1,2-dihydrophthalazine
- KBio2_001355
- HYDRALAZINE (IARC)
- SDCCGSBI-0050575.P005
- HYDRALAZINE [IARC]
- NCGC00015501-03
- Hidralazina
- Hydralazinum (INN-Latin)
- Spectrum_000875
- Spectrum4_000005
- Prestwick1_000169
- Hydrallazine
- Hidralazina [Spanish]
- NCGC00015501-05
- A916276
- KBioSS_001355
- NINDS_000117
- HYDRALAZINE [VANDF]
- Discontinued See: H716531
- Spectrum2_000969
- Hydralazine polistirex
- GTPL7326
- BA 5968
- 1(2H)-Phthalazinone hydrazone #
- Lopac-H-1753
- NCGC00015501-01
- NCIOpen2_001484
- AB00053483_03
- 86-54-4
- NCGC00015501-17
- BSPBio_002130
- Oprea1_207681
- 59275-69-3
- C 5968
- Oprea1_416878
- NCGC00015501-04
- 1-Hydrazinophthalazine
- Prestwick2_000169
- WLN: T66 CNNJ BMZ
- CHEBI:5775
- C-5968
- Hydrallazin
- Apresolin; Apresoline; Apressin
- HYDRALAZINE [MI]
- (2H)-Phthalazinone hydrazone
- AKOS000122609
- CAS-304-20-1
- NCGC00015501-02
- NSC-126699
- Hypophthalin
- phthalazin-1-ylhydrazine
- Hydralazine [INN:BAN]
- AB01274815_02
- FT-0669282
- HLZ
- 1-hydrazonophthalazine
- SBI-0050575.P004
- CHEMBL276832
- UNII-26NAK24LS8
- C02DB02
- Idralazina
- Phthalazine, 1-hydrazino-
- HYDRALAZINE [WHO-DD]
- NCGC00015501-06
- BRN 0132615
- 1(2H)-Phthalazinone hydrazone
- Hydralazinum [INN-Latin]
- BDBM81461
- BRD-K82103381-003-03-7
- InChI=1/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
- CS-0013620
- Q419987
- DIHYDRALAZINE SULFATE, HYDRATED IMPURITY B [EP IMPURITY]
- KBioGR_000349
- AB01274815-01
- Hydralazin
- DTXCID703129
- NSC 126699
- Apressin (pharmaceutical)
- Spectrum3_000455
- AKOS028109138
- KBio1_000117
- RPTUSVTUFVMDQK-UHFFFAOYSA-
- LS-13412
- Spectrum5_000822
- KBio2_003923
- Hydralazinum
- (1Z)-1(2H)-Phthalazinone hydrazone
- Hydrazinophthalazine
- 26NAK24LS8
- DivK1c_000117
- KBio2_006491
- DB01275
- Hydralazine; phthalazin-1-ylhydrazine
- Ciba 5968
- EINECS 201-680-3
- NCGC00162199-01
- Epitope ID:137349
-
- MDL: MFCD00599497
- Inchi: 1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
- InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
- SMILES: N(C1=C2C=CC=CC2=CN=N1)N
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- Density: 1.373
- Melting Point: 172-173 °C
- Boiling Point: 491.9°C at 760 mmHg
- Flash Point: 251.3 °C
- LogP: 0.7
(E)-1-Hydrazono-1,2-dihydrophthalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194102-1g |
(E)-1-Hydrazono-1,2-dihydrophthalazine |
59275-69-3 | 95% | 1g |
$729 | 2021-06-17 | |
| Chemenu | CM194102-1g |
(E)-1-Hydrazono-1,2-dihydrophthalazine |
59275-69-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A019149915-1g |
(E)-1-Hydrazono-1,2-dihydrophthalazine |
59275-69-3 | 95% | 1g |
$690.80 | 2023-09-01 |
(E)-1-Hydrazono-1,2-dihydrophthalazine Suppliers
(E)-1-Hydrazono-1,2-dihydrophthalazine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (E)-1-Hydrazono-1,2-dihydrophthalazine
Latest Research Insights on (E)-1-Hydrazono-1,2-dihydrophthalazine (CAS: 59275-69-3) in Chemical Biology and Pharmaceutical Applications
The compound (E)-1-Hydrazono-1,2-dihydrophthalazine (CAS: 59275-69-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development. Recent studies highlight its utility as a versatile scaffold for designing enzyme inhibitors and its promising activity in modulating key biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (E)-1-Hydrazono-1,2-dihydrophthalazine derivatives via a novel palladium-catalyzed coupling reaction, achieving yields of up to 85%. The research team identified optimal reaction conditions (80°C, 12h) using DMF as solvent, with the product characterized by NMR and HRMS. These derivatives exhibited potent inhibitory effects against monoamine oxidase B (MAO-B), with IC50 values ranging from 0.8-3.2 μM, suggesting potential applications in neurodegenerative disease treatment.
Structural-activity relationship (SAR) analyses revealed that electron-withdrawing groups at the 4-position of the phthalazine ring significantly enhanced binding affinity to MAO-B. Molecular docking simulations showed a unique binding mode where the hydrazone moiety forms hydrogen bonds with Tyr398 and Tyr435 residues in the MAO-B active site. These findings were corroborated by X-ray crystallography studies (resolution: 2.1 Å), providing atomic-level insights for rational drug design.
Beyond neurological applications, recent preclinical studies have explored the anticancer potential of (E)-1-Hydrazono-1,2-dihydrophthalazine derivatives. A 2024 Nature Communications paper reported selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) with minimal effects on normal mammary epithelial cells (MCF-10A). Mechanistic studies identified topoisomerase IIα inhibition and ROS generation as key anticancer mechanisms, with lead compound PHZ-204 showing 72% tumor growth inhibition in xenograft models at 50 mg/kg dosing.
The compound's unique chemical properties also enable applications in chemical biology tools. Researchers have developed (E)-1-Hydrazono-1,2-dihydrophthalazine-based fluorescent probes for real-time monitoring of cellular hypoxia, leveraging the compound's oxygen-sensitive reduction potential. These probes demonstrated superior stability (t1/2 > 48h in serum) and sensitivity (detection limit: 0.5% O2) compared to existing hypoxia markers.
Ongoing clinical translation efforts face challenges including poor aqueous solubility (logP ~2.8) and moderate metabolic stability (t1/2 = 2.3h in human liver microsomes). Current formulation strategies employ nanoparticle encapsulation and prodrug approaches to address these limitations. The research community anticipates that continued optimization of (E)-1-Hydrazono-1,2-dihydrophthalazine derivatives will yield clinical candidates within 3-5 years, particularly for neurological and oncological indications.
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